molecular formula C16H21F2N3O2 B7053807 1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N,N-dimethylpiperidine-3-carboxamide

1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N,N-dimethylpiperidine-3-carboxamide

Cat. No.: B7053807
M. Wt: 325.35 g/mol
InChI Key: KYVRKNJRUFFXIW-UHFFFAOYSA-N
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Description

1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N,N-dimethylpiperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N,N-dimethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O2/c1-20(2)16(23)11-4-3-7-21(9-11)10-15(22)19-14-6-5-12(17)8-13(14)18/h5-6,8,11H,3-4,7,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVRKNJRUFFXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN(C1)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N,N-dimethylpiperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Difluoroaniline Moiety: The difluoroaniline group is introduced via a nucleophilic substitution reaction, where 2,4-difluoroaniline reacts with an appropriate electrophile.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where the piperidine derivative reacts with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N,N-dimethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroaniline moiety, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N,N-dimethylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N,N-dimethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The difluoroaniline moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the carboxamide group can influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: A precursor in the synthesis of the compound.

    N,N-Dimethylpiperidine: A structural analog with similar chemical properties.

    Carboxamide Derivatives: Compounds with similar functional groups but different substituents.

Uniqueness

1-[2-(2,4-difluoroanilino)-2-oxoethyl]-N,N-dimethylpiperidine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its difluoroaniline moiety provides unique electronic properties, while the piperidine ring enhances its structural stability.

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